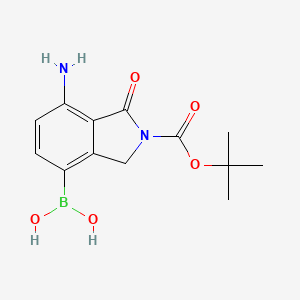
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxycarbonyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction of an appropriate phthalic anhydride derivative with an amine.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected amine.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoindolinone moiety can be reduced to form isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Isoindoline derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids, such as serine proteases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a protease inhibitor. Its unique structure allows it to bind to the active site of proteases, inhibiting their activity and providing a basis for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable boron-containing compounds.
Mechanism of Action
The mechanism by which (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. In the case of protease inhibition, the boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, blocking its catalytic activity. This interaction disrupts the enzyme’s function, leading to the inhibition of protease activity.
Comparison with Similar Compounds
Similar Compounds
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid: Unique due to its isoindolinone core and boronic acid group.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronate: Similar structure but with a boronate group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential as a protease inhibitor make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17BN2O5 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
[7-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-3H-isoindol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O5/c1-13(2,3)21-12(18)16-6-7-8(14(19)20)4-5-9(15)10(7)11(16)17/h4-5,19-20H,6,15H2,1-3H3 |
InChI Key |
TYSIYQRKEPJRNP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CN(C(=O)C2=C(C=C1)N)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


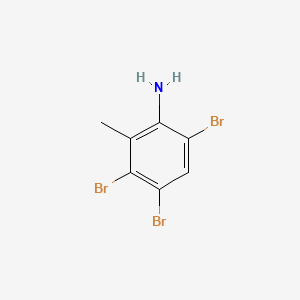
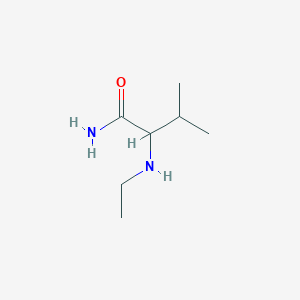
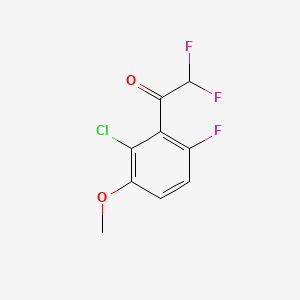
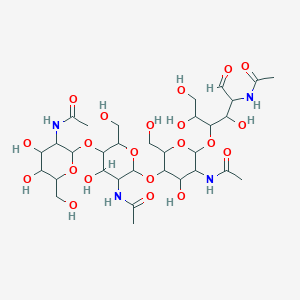
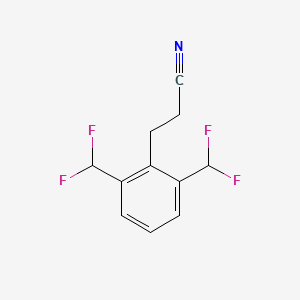
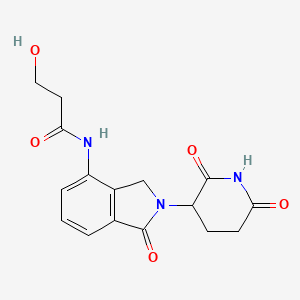
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
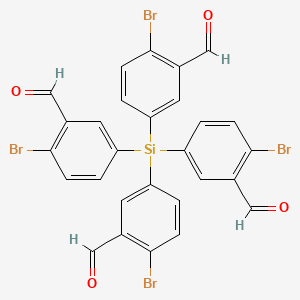
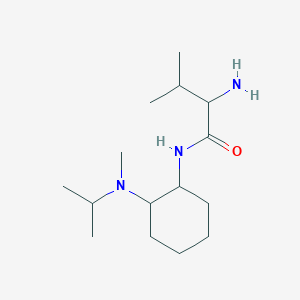
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

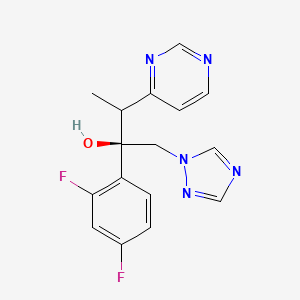
![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
